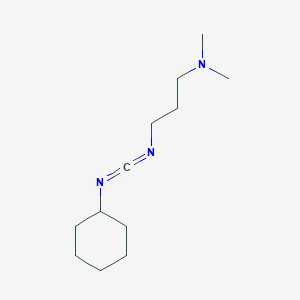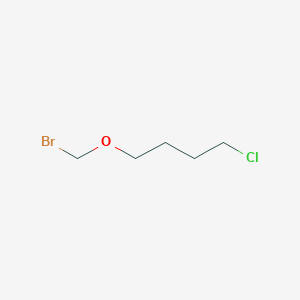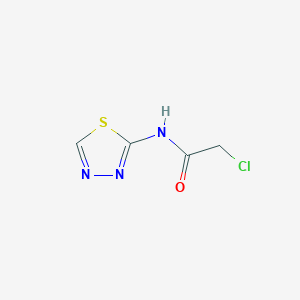
1-(2-Chloro-4-nitrophenyl)pyrrolidine
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)pyrrolidine, also known as CNPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a pyrrolidine derivative that has a chloro and nitro group attached to a phenyl ring. The synthesis of CNPP is relatively straightforward and has been extensively optimized over the years.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)pyrrolidine as a fluorescent probe for ROS detection involves the oxidation of the nitro group to a nitroso group by ROS. This reaction results in a significant increase in the fluorescence intensity of this compound, which can be detected by fluorescence microscopy or spectroscopy. The specificity of this compound for ROS detection is due to the fact that other reactive species, such as reactive nitrogen species and reactive sulfur species, do not oxidize the nitro group of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects at the concentrations typically used for ROS detection. The compound is relatively non-toxic and does not interfere with cellular metabolism or signaling pathways. However, at higher concentrations, this compound can cause oxidative stress and cell death, which limits its use for in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 1-(2-Chloro-4-nitrophenyl)pyrrolidine as a fluorescent probe for ROS detection are its high sensitivity and specificity, ease of use, and low cost. This compound can be easily synthesized in large quantities and has a long shelf life. However, there are some limitations to its use. This compound is not suitable for in vivo studies due to its potential toxicity at high concentrations. In addition, the fluorescence of this compound can be quenched by some biological molecules, such as ascorbic acid and glutathione, which can affect the accuracy of ROS detection.
Orientations Futures
There are several future directions for 1-(2-Chloro-4-nitrophenyl)pyrrolidine research. One area of interest is the development of new derivatives of this compound with improved properties, such as increased sensitivity and specificity for ROS detection. Another area of research is the application of this compound in the study of other biological processes, such as inflammation and apoptosis. Finally, the use of this compound in combination with other probes and imaging techniques, such as super-resolution microscopy and mass spectrometry, could provide new insights into the role of ROS in disease and therapy.
Conclusion:
In conclusion, this compound is a useful chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of this compound is relatively straightforward, and the compound has been shown to be a highly sensitive and specific probe for the detection of ROS. However, there are some limitations to its use, and future research is needed to improve its properties and expand its applications. Overall, this compound is a valuable tool for studying the role of ROS in disease and developing new therapies.
Applications De Recherche Scientifique
1-(2-Chloro-4-nitrophenyl)pyrrolidine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a role in various physiological and pathological processes. The detection of ROS is crucial for understanding their role in disease and developing new therapies. This compound has been shown to be a highly sensitive and specific probe for the detection of ROS in cells and tissues.
Propriétés
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLGZIMCJDYHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069019 | |
| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55403-91-3 | |
| Record name | 1-(2-Chloro-4-nitrophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055403913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine, 1-(2-chloro-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloro-4-nitrophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chlorotetrazolo[1,5-b]pyridazine](/img/structure/B1605628.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate](/img/structure/B1605633.png)






![(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B1605643.png)
![5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1605646.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B1605647.png)

